

# An In-depth Technical Guide to 5-Bromo-2,3-dimethyl-2H-indazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *5-Bromo-2,3-dimethyl-2H-indazole*

Cat. No.: *B1279461*

[Get Quote](#)

CAS Number: 878064-16-5

This technical guide provides a comprehensive overview of **5-Bromo-2,3-dimethyl-2H-indazole**, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, a plausible synthetic route, and its emerging role in the development of novel therapeutics, particularly in the field of targeted protein degradation.

## Chemical Properties and Data

**5-Bromo-2,3-dimethyl-2H-indazole** is a substituted indazole with a molecular formula of  $C_9H_9BrN_2$  and a molecular weight of approximately 225.09 g/mol. While detailed experimental spectroscopic data is not readily available in published literature, the following table summarizes its basic chemical properties and predicted data based on its structure.

| Property                         | Value                                                                                                    |
|----------------------------------|----------------------------------------------------------------------------------------------------------|
| CAS Number                       | 878064-16-5                                                                                              |
| Molecular Formula                | C <sub>9</sub> H <sub>9</sub> BrN <sub>2</sub>                                                           |
| Molecular Weight                 | 225.09 g/mol                                                                                             |
| Appearance                       | Predicted: White to off-white solid                                                                      |
| Purity                           | Typically available as >95%                                                                              |
| Predicted <sup>1</sup> H NMR     | Aromatic protons (3H), two distinct methyl singlets (3H each)                                            |
| Predicted <sup>13</sup> C NMR    | Signals corresponding to 9 carbon atoms, including aromatic and methyl carbons                           |
| Predicted IR (cm <sup>-1</sup> ) | Peaks associated with C-H (aromatic and aliphatic), C=C (aromatic), C-N, and C-Br stretching             |
| Predicted Mass Spec (m/z)        | [M] <sup>+</sup> and [M+2] <sup>+</sup> isotopic pattern characteristic of a bromine-containing compound |

## Experimental Protocols: A Plausible Synthetic Route

A specific, peer-reviewed synthesis protocol for **5-Bromo-2,3-dimethyl-2H-indazole** is not widely documented. However, a plausible and efficient method would involve the N-alkylation of a suitable precursor, 5-bromo-3-methyl-1H-indazole. This approach is based on established methodologies for the regioselective alkylation of indazole scaffolds.

### Proposed Synthesis of **5-Bromo-2,3-dimethyl-2H-indazole**

Reaction: N-methylation of 5-bromo-3-methyl-1H-indazole.

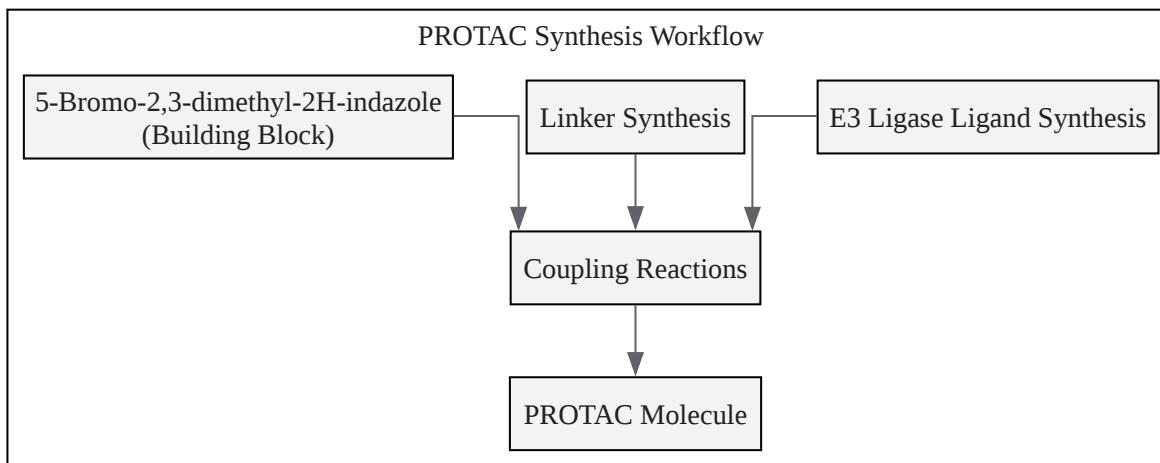
Materials:

- 5-bromo-3-methyl-1H-indazole
- Methylating agent (e.g., methyl iodide, dimethyl sulfate)

- Base (e.g., sodium hydride, potassium carbonate)
- Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
- Reagents for workup and purification (e.g., water, ethyl acetate, brine, silica gel)

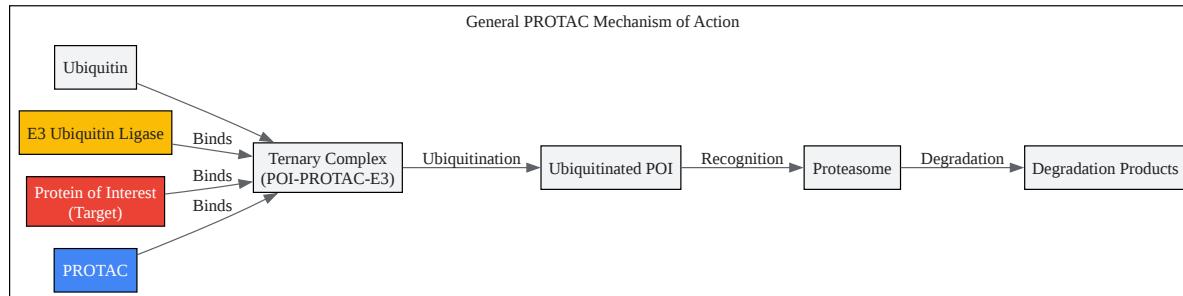
#### Procedure:

- To a solution of 5-bromo-3-methyl-1H-indazole in an anhydrous polar aprotic solvent, add a suitable base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the resulting suspension at room temperature for a specified time to allow for the deprotonation of the indazole nitrogen.
- Cool the reaction mixture back to 0 °C and add the methylating agent dropwise.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the careful addition of water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to yield the crude product.
- Purify the crude material by flash column chromatography on silica gel to afford the desired **5-Bromo-2,3-dimethyl-2H-indazole**.


Note: The regioselectivity of the N-alkylation of indazoles can be influenced by the choice of base, solvent, and methylating agent. The formation of the N1-methylated isomer is also possible, and chromatographic separation is crucial to isolate the desired N2-isomer.

## Applications in Drug Discovery and Development

The primary application of **5-Bromo-2,3-dimethyl-2H-indazole** in the pharmaceutical industry is as a key building block in the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation. Commercial suppliers have categorized this compound as a "Protein Degrader Building Block," indicating its utility in the construction of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.


PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The indazole moiety can serve as a core scaffold or a component of the ligand that binds to either the protein of interest or the E3 ligase.

The workflow for utilizing a building block like **5-Bromo-2,3-dimethyl-2H-indazole** in PROTAC synthesis and the general mechanism of PROTAC action are illustrated in the following diagrams.



[Click to download full resolution via product page](#)

Caption: Workflow for PROTAC Synthesis.



[Click to download full resolution via product page](#)

Caption: PROTAC Mechanism of Action.

## Conclusion

**5-Bromo-2,3-dimethyl-2H-indazole** is a valuable chemical intermediate with significant potential in the field of drug discovery. Its primary utility lies in its role as a versatile building block for the synthesis of targeted protein degraders. While detailed experimental data remains limited in the public domain, its structural features and commercial availability make it an important tool for medicinal chemists working on the development of next-generation therapeutics. Further research into its synthesis and applications will undoubtedly continue to expand its role in pharmaceutical research and development.

- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2,3-dimethyl-2H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279461#5-bromo-2-3-dimethyl-2h-indazole-cas-number-878064-16-5>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)